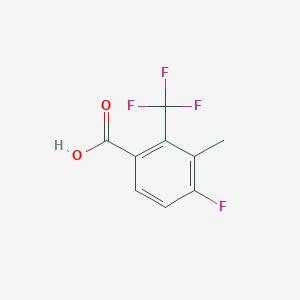

4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid

Description

Historical Context and Discovery of Fluorinated Benzoic Acid Derivatives

The development of fluorinated benzoic acids traces back to foundational work in organofluorine chemistry. Early advancements began with Alexander Borodin’s 1862 synthesis of benzoyl fluoride via halogen exchange, followed by Georg Schiemann’s 1927 discovery of the diazonium fluoroborate method for aromatic fluorination. These breakthroughs enabled systematic access to fluoroaromatic compounds, including benzoic acid derivatives.

The introduction of trifluoromethyl groups emerged later through Swarts’ 1898 reactions using SbF₃, which laid the groundwork for polyfluorinated analogs. By the mid-20th century, industrial-scale fluorination techniques using HF and catalysts allowed the synthesis of complex derivatives like 4-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid. Modern methods, such as hypervalent iodine-mediated fluorination (e.g., 1-arylbenziodoxolones with CsF), further expanded synthetic accessibility.

Nomenclature and Structural Classification

IUPAC Name: this compound

Molecular Formula: C₉H₆F₄O₂

CAS Registry: 1706436-25-0

Structural Features:

- Benzoic acid core : Carboxylic acid group at position 1.

- Substituents :

- Fluorine at position 4 (meta to carboxyl).

- Methyl group at position 3 (ortho to fluorine).

- Trifluoromethyl (-CF₃) at position 2 (ortho to carboxyl).

Classification : Polyfluorinated, branched benzoic acid derivative with mixed electron-withdrawing groups (fluorine, -CF₃) and a weakly electron-donating methyl group.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 222.14 g/mol | |

| Melting Point | 113–117°C | |

| Key Functional Groups | -COOH, -CF₃, -F, -CH₃ |

Position in the Benzoic Acid Derivatization Hierarchy

This compound occupies a specialized niche:

- Complexity : Combines three distinct substituents (F, CH₃, CF₃), contrasting simpler mono- or difluorinated analogs like 4-fluorobenzoic acid.

- Electronic Profile : The -CF₃ group dominates, imparting strong electron-withdrawing effects (-I, -σₘ), while methyl provides steric bulk without significant electronic perturbation.

- Synthetic Utility : Serves as a precursor for acyl chlorides, esters, and metal-organic frameworks (MOFs), unlike less substituted derivatives typically used in pharmaceuticals.

Significance in Organofluorine Chemistry

- Halogen Bonding : Fluorine and -CF₃ enhance binding to biomolecules (e.g., GPCRs) via C-F···H-N interactions.

- Metabolic Stability : The trifluoromethyl group resists oxidative degradation, improving pharmacokinetic profiles in drug candidates.

- Material Science : Used to synthesize fluorinated polymers with enhanced thermal stability.

Comparative Reactivity :

Properties

IUPAC Name |

4-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-4-6(10)3-2-5(8(14)15)7(4)9(11,12)13/h2-3H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIVRKBTDKBHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(F)(F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a common method for synthesizing benzoic acid derivatives, including 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid. The process involves the following steps:

Introduction of Fluorine Atom : Fluorinating agents such as Selectfluor are used to introduce the fluorine atom into the aromatic ring. This step typically requires mild reaction conditions and is facilitated by catalysts to enhance selectivity and yield.

Addition of Trifluoromethyl Group : Reagents like trifluoromethyl iodide are employed to introduce the trifluoromethyl group onto the aromatic ring. Catalysts such as copper or palladium complexes are often used to promote this reaction.

- Reaction conditions include controlled temperatures and inert atmospheres to minimize side reactions.

- Purification methods such as recrystallization or chromatography are used to isolate the product.

Multi-Step Synthetic Processes

Multi-step synthesis starting from simpler aromatic compounds provides another pathway for preparing this compound. The general process includes:

Direct Functionalization Using Halogenated Precursors

Direct functionalization involves using halogenated precursors to introduce both fluorine and trifluoromethyl groups simultaneously:

- High purity (up to 99.9%) can be achieved.

- The method offers an 80% yield, making it efficient for large-scale synthesis.

Comparative Analysis of Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Selectfluor, trifluoromethyl iodide | High selectivity and yield | Requires catalysts and inert atmosphere |

| Multi-Step Synthesis | Benzaldehyde derivatives | Versatile for complex derivatives | Time-consuming |

| Direct Functionalization | Trichloromethyl trifluoromethylbenzene | High purity and yield | Requires elevated temperatures |

Summary of Findings

The synthesis of this compound typically involves advanced organic chemistry techniques, including electrophilic aromatic substitution, multi-step synthesis, and direct functionalization using halogenated precursors. Each method has unique advantages depending on the required scale, purity, and complexity of the product.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: This compound serves as an important building block in the synthesis of more complex organic molecules. Its unique electronic properties imparted by the fluorine and trifluoromethyl groups enhance its utility as a precursor in various chemical reactions .

2. Biology:

- Bioactive Compound: Research has indicated that 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid exhibits potential bioactivity, particularly in drug discovery. It has been investigated for its effects on biological targets that may lead to the development of new therapeutic agents .

3. Medicine:

- Pharmacological Properties: The compound is being explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation and modulate inflammatory pathways through interactions with specific receptors or enzymes .

4. Industry:

- Specialty Chemicals Production: In industrial applications, this compound is utilized in the production of specialty chemicals and materials that exhibit unique properties due to the presence of fluorinated groups .

Case Studies

Several studies have explored the biological activities of this compound:

1. Anti-inflammatory Studies:

- Research indicates that derivatives with trifluoromethyl groups exhibit enhanced potency in inhibiting inflammatory mediators compared to non-fluorinated counterparts .

2. Cancer Cell Proliferation Inhibition:

- In vitro studies have shown that this compound significantly reduces the viability of various cancer cell lines, suggesting its potential as an anticancer agent .

3. Enzyme Interaction Studies:

- Binding assays demonstrated effective interactions between this compound and specific enzymes involved in metabolic pathways, indicating its promise as a lead compound in drug design .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Substituent Position and Acidity

The acidity of benzoic acid derivatives is strongly influenced by substituent electronic effects. Electron-withdrawing groups (EWGs) like -CF₃ and -F increase acidity by stabilizing the deprotonated carboxylate anion. In contrast, electron-donating groups (EDGs) like -CH₃ reduce acidity.

- Target Compound : The trifluoromethyl group at position 2 (ortho to -COOH) and fluorine at position 4 (meta to -COOH) enhance acidity compared to unsubstituted benzoic acid. The methyl group at position 3 (meta to -COOH) may slightly counteract this effect .

- 3-Fluoro-4-(trifluoromethyl)benzoic Acid (CAS: Not specified): With -CF₃ at position 4 and -F at position 3, this analog likely exhibits higher acidity due to the para-positioned -CF₃ group, which exerts a stronger electron-withdrawing effect than ortho-substituents .

Structural Analogs and Commercial Availability

Key analogs and their commercial sources include:

Biological Activity

4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid is a benzoic acid derivative characterized by the presence of a fluorine atom and a trifluoromethyl group on its aromatic ring. This unique structure significantly influences its chemical properties and biological activities, making it a compound of interest in medicinal chemistry and drug discovery. Its molecular formula is with a molecular weight of approximately 222.14 g/mol .

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Key methods include:

- Fluorination : Using fluorinating agents like Selectfluor.

- Trifluoromethylation : Achieved via reagents such as trifluoromethyl iodide in the presence of catalysts.

These synthetic pathways allow for the introduction of fluorine and trifluoromethyl groups, which are crucial for enhancing the compound's biological activity .

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

- Anti-inflammatory Properties : The compound has been studied for its potential to modulate inflammatory pathways, possibly through interactions with specific receptors or enzymes .

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation, although detailed studies are required to elucidate its mechanisms .

- Enzyme Inhibition : The compound's ability to bind to various enzymes makes it a candidate for further exploration in drug development .

The mechanism of action for this compound is believed to involve:

- Binding Interactions : The presence of fluorine and trifluoromethyl groups enhances lipophilicity, facilitating better penetration through biological membranes and improving binding affinity to molecular targets .

- Pharmacokinetic Properties : These structural features can also influence metabolic stability, potentially leading to improved pharmacological profiles compared to non-fluorinated analogs .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Fluoro-2-(trifluoromethyl)benzoic acid | Fluorine at position 4 | Moderate enzyme inhibition |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Fluorine at position 3 | Lower anti-inflammatory activity |

| This compound | Unique positioning of substituents | Promising anti-inflammatory and anticancer properties |

Case Studies

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Studies : Research has shown that derivatives with trifluoromethyl groups exhibit enhanced potency in inhibiting inflammatory mediators compared to their non-fluorinated counterparts .

- Cancer Cell Proliferation Inhibition : In vitro studies indicated that this compound significantly reduces the viability of various cancer cell lines, suggesting potential as an anticancer agent .

- Enzyme Interaction Studies : Binding assays demonstrated that this compound interacts effectively with specific enzymes involved in metabolic pathways, indicating its potential as a lead compound in drug design .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step halogenation and trifluoromethylation. For example, starting from a substituted benzoic acid precursor (e.g., 3-methylbenzoic acid), fluorination can be achieved using fluorinating agents like Selectfluor® under controlled pH. Trifluoromethylation may employ Umemoto’s reagent or copper-mediated cross-coupling. Reaction temperature (60–100°C) and solvent polarity (e.g., DMF vs. THF) critically affect yield, with excess reagents often required due to steric hindrance from the trifluoromethyl group .

- Key Considerations : Monitor intermediates via LC-MS or to track fluorination efficiency .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% desired).

- NMR : , , and to confirm substituent positions and rule out regioisomers. For example, the methyl group at position 3 should show a singlet in due to lack of adjacent protons .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M-H]⁻ at m/z 250.03) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water). Use SHELXL for refinement :

- Optimize hydrogen bonding parameters (e.g., O–H···O interactions between carboxylic acid groups).

- Validate the dihedral angle between the trifluoromethyl group and the aromatic ring to assess steric effects.

- Cross-reference with Cambridge Structural Database entries for similar trifluoromethylated benzoic acids .

Q. What analytical strategies address contradictions in spectroscopic data between computational predictions and experimental results?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts. Discrepancies >1 ppm may indicate unaccounted solvent effects or crystal packing forces .

- Variable-Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the trifluoromethyl group) that may obscure splitting patterns at room temperature .

- Synchrotron IR Spectroscopy : Resolve vibrational modes (e.g., C=O stretch at ~1680 cm⁻¹) to confirm protonation states in solid vs. solution phases .

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

- Methodological Answer :

- Hammett Analysis : Use σ (fluoro: +0.34) and σ (trifluoromethyl: +0.54) to predict electrophilic substitution rates. The electron-withdrawing trifluoromethyl group directs reactions to the 5-position of the ring .

- Cyclic Voltammetry : Measure redox potentials to assess stability under physiological conditions. The trifluoromethyl group lowers the LUMO energy, enhancing susceptibility to nucleophilic attack .

Data Analysis and Reporting Guidelines

- Crystallography : Deposit SCXRD data in the CCDC (e.g., referencing SHELXL refinement parameters) .

- Spectroscopy : Report shifts relative to CFCl₃ and integrate J-coupling constants for fluorinated positions .

- Computational Studies : Include basis set details and solvent correction models (e.g., PCM for DMSO) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.